4-Nitro-1H-pyrazole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

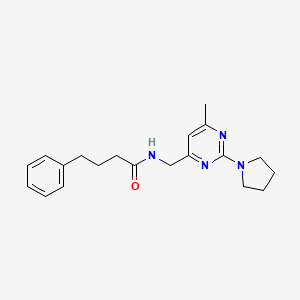

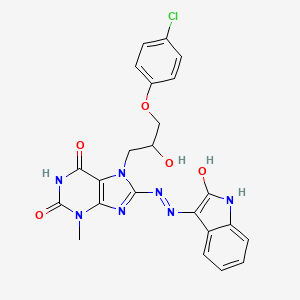

4-Nitro-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C4H5N5O3 . It has an average mass of 171.114 Da and a monoisotopic mass of 171.039246 Da .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyrazole .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a related compound, 3,5-diamino-4-nitro-1H-pyrazole, has been studied. A nitrogen-centered-radical-mediated approach was used to cleave C–N bonds in a monocyclic pyrazole .Physical And Chemical Properties Analysis

This compound has a molecular formula of C4H5N5O3, an average mass of 171.114 Da, and a monoisotopic mass of 171.039246 Da .Applications De Recherche Scientifique

Antimicrobial, Anti-inflammatory, and Antiproliferative Activities

Research has indicated that derivatives of 4-Nitro-1H-pyrazole-3-carbohydrazide possess antimicrobial, anti-inflammatory, and antiproliferative properties. The synthesis of various heterocycles from this compound has been explored, showing moderate to good antiproliferative activity in cell line assays (Narayana et al., 2009).

Synthesis of Pyrazolyl-heterocycles with Fungicidal Activities

Pyrazolyl heterocycles, synthesized from 4-nitro pyrazole carbohydrazide, have been investigated for their fungicidal activities. These compounds exhibited higher fungicidal activity and systematic activity against Rhizoctonia solani, suggesting potential use in agriculture and plant protection (Zhao Wei, 2001).

Antioxidant and Antitumor Activities

Aromatic C-Nucleoside derivatives synthesized from carbohydrazides, including this compound, showed significant antioxidant and antitumor activities. This indicates potential applications in pharmaceuticals for cancer treatment (El Sadek et al., 2014).

Leishmanicidal Activities

Studies on 1H-pyrazole-4-carbohydrazides derivatives have shown leishmanicidal in vitro activities, suggesting their potential as prototypes for new compounds against Leishmania parasites (Bernardino et al., 2006).

Synthesis of Substituted 4-Nitrosopyrazoles

4-Nitrosopyrazoles, including derivatives of this compound, have been synthesized and studied for potential biological activities, particularly in the pharmaceutical industry (Volkova et al., 2021).

Corrosion Protection

Carbohydrazide-pyrazole compounds have demonstrated effectiveness in corrosion protection of mild steel in acidic solutions. This suggests potential applications in materials science and industrial processes (Paul et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

4-nitro-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c5-7-4(10)3-2(9(11)12)1-6-8-3/h1H,5H2,(H,6,8)(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQIXMHAWQODPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate](/img/structure/B2362178.png)

![2-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2362180.png)

![Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2362186.png)

![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)

![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)